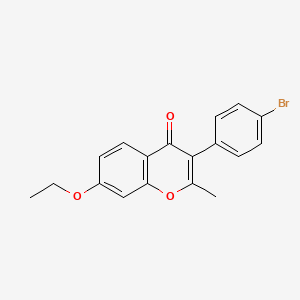![molecular formula C15H15NO3 B2780140 2-methoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol CAS No. 1187067-82-8](/img/structure/B2780140.png)
2-methoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a similar compound, “2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol”, includes a total of 34 bonds. There are 19 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ketone (aliphatic), 1 secondary amine (aromatic), and 1 ether (aliphatic) .Wissenschaftliche Forschungsanwendungen
1. Role in Metallosupramolecular Assembly
The synthesis and structure of coordination compounds containing 2-methoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol have been explored, particularly focusing on π-stacking and hydrogen bonding in metallosupramolecular assembly. These findings have implications in understanding the assembly mechanisms in metal-organic frameworks (Hajiashrafi et al., 2019).
2. Antibacterial and Antioxidant Properties
Research has identified tridentate substituted salicylaldimines, including variants of this compound, demonstrating significant antibacterial and antioxidant activities. These properties are influenced by the substituents on the compound, with methoxy-substituted compounds showing high activity (Oloyede-Akinsulere et al., 2018).
3. Nonlinear Optical Applications
The synthesis of fluoro-functionalized imines, including this compound, has been investigated for their potential in nonlinear optical (NLO) applications. These studies include crystal structure analysis and theoretical exploration to understand their stability and molecular interactions (Ashfaq et al., 2022).
4. Synthesis Methods
Efforts have been made to synthesize variants of this compound, including methods that utilize sodium triacetoxyborohydride for the reduction of iminophenols (Dikusar, 2012).
5. Ligand Modifications in Polymetallic Cages
This compound has been used in studying the structure-directing effects on the growth of polymetallic cages. Ligand modifications, including those based on this compound, have been examined for their influence on the assembly and properties of metallocalixarenes (Slater-Parry et al., 2019).
6. Interaction with Tuberculosis Enzyme
A study on the crystal structure, Hirshfeld surface, and molecular docking of a compound related to this compound showed potential interactions with tuberculosis enzyme, highlighting its relevance in drug design and biological studies (Singh et al., 2021).
7. Anticancer Activity
The anticancer activity of a related Schiff base compound was investigated on T47D breast cancer cells, suggesting potential applications in cancer therapy (Sukria et al., 2020).
Eigenschaften
IUPAC Name |
2-methoxy-6-[(2-methoxyphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-13-8-4-3-7-12(13)16-10-11-6-5-9-14(19-2)15(11)17/h3-10,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLFYZOTILIOST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=CC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-methyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine hydrochloride](/img/structure/B2780063.png)
![2,3-dimethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2780064.png)
![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-1H-indazole-3-carboxamide](/img/structure/B2780066.png)


![1-Iodo-3-(4-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2780072.png)
![methyl 4-({[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2780073.png)

![N-(2,6-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2780077.png)

![Ethyl 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2780080.png)